4H,5H,6H-cyclopenta[c]thiophen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H-cyclopenta[c]thiophen-5-one is an organic compound with the molecular formula C7H6OS and a molecular weight of 138.19 g/mol It is a heterocyclic compound containing a thiophene ring fused to a cyclopentane ring, with a ketone functional group at the 5-position
Vorbereitungsmethoden
The synthesis of 4H,5H,6H-cyclopenta[c]thiophen-5-one can be achieved through several routes. One common method involves the reaction of thiophene with cyclopentanone in the presence of an oxidizing agent or catalyst . The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and selectivity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
4H,5H,6H-cyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4H,5H,6H-cyclopenta[c]thiophen-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4H,5H,6H-cyclopenta[c]thiophen-5-one exerts its effects depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4H,5H,6H-cyclopenta[c]thiophen-5-one can be compared with other similar compounds, such as:
4H-cyclopenta[b]thiophen-6(5H)-one: Another thiophene-fused cyclopentane compound with similar structural features.
2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile: A compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical properties, which make it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H6OS |
---|---|
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
4,6-dihydrocyclopenta[c]thiophen-5-one |
InChI |
InChI=1S/C7H6OS/c8-7-1-5-3-9-4-6(5)2-7/h3-4H,1-2H2 |
InChI-Schlüssel |
ADDSFLGTGVLKRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC2=CSC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.